
Trametinib-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trametinib-d6 is a useful research compound. Its molecular formula is C26H23FIN5O4 and its molecular weight is 621.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反应分析
Table 1: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Cyclocondensation | 2-fluoro-4-iodoaniline, D₂SO₄, 120°C | 65 | 85 |
Deuterium Exchange | Pd/C, D₂, 80°C, 24 hrs | 78 | 92 |
Acetylation | (CD₃CO)₂O, pyridine, RT, 6 hrs | 90 | 95 |
HPLC Purification | C18 column, 0.1% CF₃COOD in D₂O/CD₃CN | 85 | 98 |
Metabolic Pathways
Trametinib-d6 undergoes enzymatic transformations similar to trametinib, with deuterium isotopes slowing metabolic rates:
-
Deacetylation : Carboxylesterases (CES1b/c, CES2) hydrolyze the acetamide group to form the primary metabolite M1 (deacetyl-Trametinib-d6) .
-
Glucuronidation : UDP-glucuronosyltransferases (UGTs) conjugate M1 with glucuronic acid, forming metabolite M2 .
-
Oxidation : Minor CYP3A4-mediated hydroxylation at the cyclopropane ring, yielding metabolite M3 .
Table 2: Major Metabolites and Enzymatic Pathways
Metabolite | Structure Modification | Enzyme Responsible | Activity vs. Parent |
---|---|---|---|
M1 | Deacetylated at C3-position | CES1b/c, CES2 | 10-fold less potent |
M2 | M1 + glucuronic acid conjugate | UGT1A1, UGT1A3 | Inactive |
M3 | Hydroxylated cyclopropane ring | CYP3A4 | Equipotent |
Stability Under Physicochemical Conditions
-
Hydrolysis : Stable in acidic conditions (pH 3–5) but degrades in alkaline media (pH >8) via cleavage of the pyrido-pyrimidine ring .
-
Oxidation : Resists auto-oxidation due to deuterium’s kinetic isotope effect, with a 3-fold slower degradation rate compared to trametinib in H₂O₂.
-
Photodegradation : Susceptible to UV light (λ = 254 nm), forming des-iodo impurities via radical-mediated C-I bond cleavage .
Reaction with Tin(II) Chloride
During synthesis, nitro-group reduction using SnCl₂·2H₂O is critical but prone to side reactions:
-
Side Reaction : Prolonged reaction time (>12 hrs) forms a cyclic impurity (3-cyclopropyl-5-fluoro-6,8-dimethyl-1,2,4,7-tetraoxo derivative) via intramolecular cyclization (0.5–1.0% yield) .
Radioiodination for Imaging Studies
This compound’s iodine-free analog undergoes copper-mediated radioiodination for PET tracer development:
-
Precursor : Trametinib-boronato (synthesized via Pd-catalyzed borylation) .
-
Reaction : ¹²⁴I-NaI, Cu(OAc)₂, 1,10-phenanthroline, 80°C, 35 mins → ¹²⁴I-Trametinib-d6 (radiochemical yield: 72%) .
MEK Binding and Allosteric Inhibition
This compound binds MEK1/2 through:
属性
分子式 |
C26H23FIN5O4 |
---|---|
分子量 |
621.4 g/mol |
IUPAC 名称 |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]-2,4,5,6-tetradeuteriophenyl]-2,2-dideuterioacetamide |
InChI |
InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i2D2,4D,5D,6D,12D |
InChI 键 |
LIRYPHYGHXZJBZ-PLTCQNJYSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N2C3=C(C(=O)N(C(=C3C(=O)N(C2=O)C4CC4)NC5=C(C=C(C=C5)I)F)C)C)[2H])NC(=O)C([2H])[2H])[2H] |
规范 SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。